![molecular formula C14H17F4NO3 B5670736 (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol](/img/structure/B5670736.png)
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol
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Overview
Description
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a methyl group and a tetrafluoro-methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the piperidine ring and subsequent substitutions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Triamterene Related Compounds: Used in pharmaceuticals, particularly as diuretics.
Uniqueness
What sets (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol apart is its specific stereochemistry and the presence of both fluorine and methoxy groups, which confer unique chemical and biological properties. These features make it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c1-14(21)3-4-19(6-8(14)20)5-7-9(15)11(17)13(22-2)12(18)10(7)16/h8,20-21H,3-6H2,1-2H3/t8-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYHCTXEDMEHKQ-RMLUDKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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